cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 736136-53-1
VCID: VC2475247
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol
* For research use only. Not for human or veterinary use.
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 736136-53-1](/images/structure/VC2475247.png)
Description |
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane derivatives. It features a cyclohexane ring substituted with a carboxylic acid group and a chlorophenyl moiety. This compound is of interest in medicinal chemistry due to its structural properties, which can influence biological activity and interaction with biological targets. Synthesis and ReactivityThe synthesis of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step reactions that form the cyclohexane core and attach the chlorophenyl and carboxylic acid moieties. The compound's reactivity is primarily due to the carboxylic acid group, which can undergo typical reactions such as esterification, amidation, and decarboxylation. Applications in ResearchThis compound is used in medicinal chemistry for studying interactions with biological targets. Its structural features make it a candidate for investigating pharmacological profiles and guiding modifications for enhanced efficacy. Comparison with Analogues
Research FindingsResearch on cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid focuses on its potential biological activities and interactions with enzymes or receptors. The chlorophenyl group can contribute to its pharmacokinetic properties, such as solubility and permeability, which are crucial for drug development. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 736136-53-1 | ||||||||||||
Product Name | cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | ||||||||||||
Molecular Formula | C15H17ClO3 | ||||||||||||
Molecular Weight | 280.74 g/mol | ||||||||||||
IUPAC Name | 4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) | ||||||||||||
Standard InChIKey | COYXELRUTBMBIR-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | ||||||||||||
Canonical SMILES | C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | ||||||||||||
PubChem Compound | 24722581 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume